![molecular formula C11H15N3O B1480873 (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2098025-21-7](/img/structure/B1480873.png)
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Vue d'ensemble
Description
(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, or CIPM, is a novel small molecule that has been investigated for its potential therapeutic applications. CIPM has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. The mechanism of action of CIPM is not fully understood, but it has been hypothesized to involve interactions with multiple cellular targets. In
Applications De Recherche Scientifique
Selective Functionalization in Pharmaceutical Synthesis
The 1H-imidazo[1,2-b]pyrazole scaffold, closely related to your compound of interest, is utilized in pharmaceutical synthesis for creating diverse molecular entities. The selective functionalization process allows for the creation of compounds with potential therapeutic applications by modifying specific sites on the molecular scaffold .
Material Science Applications
This scaffold is also significant in material science, where its derivatives can be used to develop new materials with desirable properties such as increased durability or enhanced electrical conductivity .
Agricultural Chemical Development
In agrochemical research, the scaffold’s derivatives are explored for their potential use in developing novel pesticides or herbicides that can provide effective protection against pests and weeds while being safe for crops and the environment .
Biological Studies
The compound’s derivatives are used in biological studies to understand cell signaling pathways and receptor-ligand interactions, which are crucial for developing targeted therapies .
Catalysis
Researchers are investigating the use of this scaffold in catalysis to develop more efficient and selective catalysts that can be used in various chemical reactions, potentially reducing energy consumption and waste production .
Environmental Science
In environmental science, derivatives of this scaffold are studied for their ability to remove pollutants from water and soil, contributing to cleaner and safer environments .
Nanotechnology
The scaffold is being explored in nanotechnology for its potential to create nano-sized structures that can be used in medical imaging, drug delivery, and other applications .
Computational Chemistry
Finally, computational models of this scaffold are used to predict the behavior of its derivatives in different chemical environments, aiding in the design of new compounds with desired properties .
Each of these fields represents a unique application area where the compound “(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol” or its derivatives could potentially make a significant impact.
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol . .
Propriétés
IUPAC Name |
(1-cyclopentylimidazo[1,2-b]pyrazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-8-9-7-11-13(5-6-14(11)12-9)10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPZPZBDPNRQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















